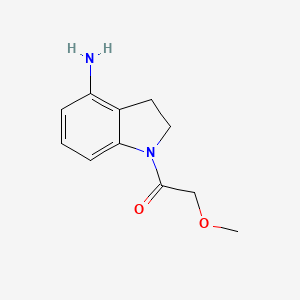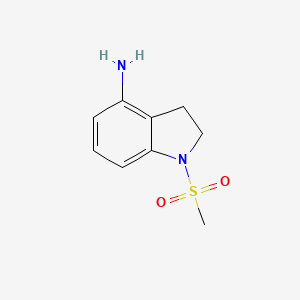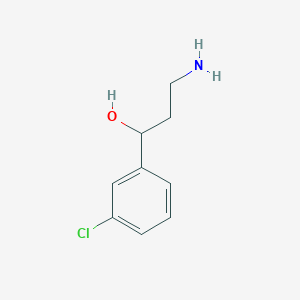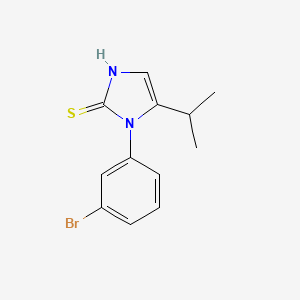![molecular formula C10H10N6O B1376778 7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one CAS No. 1374509-70-2](/img/structure/B1376778.png)
7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic compound that features a fused ring system combining pyridine, triazole, and pyrimidine moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, leading to alterations in cell cycle progression . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
Cdk2 inhibition generally affects the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and potentially induce apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant cytotoxic activities against various cell lines, including mcf-7, hct-116, and hepg-2 . These compounds have also been shown to induce alterations in cell cycle progression and apoptosis within cells .
Biochemische Analyse
Biochemical Properties
7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinases (CDKs) and adenosine receptors. The compound has been shown to inhibit CDK2, a key enzyme involved in cell cycle regulation, by binding to its active site and preventing phosphorylation of target proteins . Additionally, it acts as an antagonist to adenosine receptors, influencing cellular signaling pathways .
Cellular Effects
The effects of this compound on various cell types are profound. In cancer cells, it induces apoptosis and cell cycle arrest by inhibiting CDK2 activity . This compound also affects cell signaling pathways, such as the adenosine receptor-mediated pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, thereby inhibiting the enzyme’s activity . Additionally, it interacts with adenosine receptors, blocking their signaling and leading to downstream effects on gene expression and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can degrade under certain conditions. Long-term studies have shown that it maintains its inhibitory effects on CDK2 and adenosine receptors, leading to sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CDK2 activity and induces apoptosis in cancer cells without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and off-target interactions . These findings highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CDK2 and adenosine receptors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism, contributing to its pharmacological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can affect its activity and function.
Subcellular Localization
This compound is localized to specific subcellular compartments, including the nucleus and cytoplasm. This localization is directed by targeting signals and post-translational modifications . The compound’s activity and function are influenced by its subcellular distribution, contributing to its overall biochemical effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine derivatives with triazole and pyrimidine intermediates under controlled conditions.
-
Step 1: Synthesis of the pyridine derivative.
Reagents: 2-aminopyridine, ethyl chloroformate.
Conditions: Reflux in anhydrous ethanol.
-
Step 2: Formation of the triazole ring.
Reagents: Hydrazine hydrate, acetic acid.
Conditions: Heating under reflux.
-
Step 3: Cyclization to form the final compound.
Reagents: Appropriate aldehyde or ketone, ammonium acetate.
Conditions: Heating in ethanol or methanol.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted aminoethyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Acts as a ligand in coordination chemistry.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its antimicrobial and antiviral properties.
Medicine:
- Potential applications in the development of new pharmaceuticals, particularly as kinase inhibitors.
- Explored for its role in cancer therapy due to its ability to interfere with cell signaling pathways.
Industry:
- Utilized in the development of novel materials with specific electronic or optical properties.
- Employed in the synthesis of dyes and pigments.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine: Shares a similar fused ring system but differs in the position of nitrogen atoms.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another closely related structure with variations in the triazole and pyrimidine rings.
Uniqueness:
- The presence of the 2-aminoethyl group in 7-(2-aminoethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one provides unique chemical reactivity and biological activity.
- Its specific ring fusion pattern offers distinct binding properties and pharmacological profiles compared to other similar compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
11-(2-aminoethyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N6O/c11-2-4-15-3-1-8-7(9(15)17)5-12-10-13-6-14-16(8)10/h1,3,5-6H,2,4,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMCYLYUYFJXHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C2=C1N3C(=NC=N3)N=C2)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-{bicyclo[2.2.1]heptan-2-yl}-4-chlorobenzene-1-sulfonamide](/img/structure/B1376700.png)


![4-[(Pyrrolidin-3-yl)methyl]pyridine](/img/structure/B1376706.png)
![3-amino-N-[(4-bromothiophen-2-yl)methyl]-4-(dimethylamino)benzamide](/img/structure/B1376707.png)







